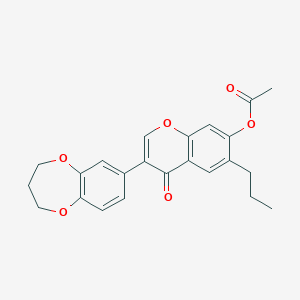

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate is a compound that belongs to the family of chromenones. It is a synthetic compound that has been extensively studied for its potential in various scientific research applications.

Aplicaciones Científicas De Investigación

Antioxidant Activity of Coumarin Derivatives

Research on coumarin derivatives, including structures similar to 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate, has shown promising antioxidant properties. A study by Kadhum et al. (2011) compared the antioxidant activity of synthesized coumarins to ascorbic acid using methods like DPPH, hydrogen peroxide, and nitric oxide radical assays. The structural complexity and synthesis processes of these coumarins suggest potential for diverse applications in scientific research, particularly in exploring antioxidant capacities.

Synthesis and Molecular Docking of Thiopyrimidine Derivatives

Another area of scientific research involving complex organic structures akin to the one is the synthesis and molecular docking of thiopyrimidine derivatives. Lal et al. (2018) developed new derivatives exhibiting moderate to good antibacterial properties. Their study extended to molecular docking to understand the hypothetical binding modes, indicating the potential of these compounds as CDK2 transferase inhibitors. This research underscores the utility of such compounds in designing new therapeutic agents.

Protective Effects Against Cardiac Remodeling

The compound (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, sharing structural features with the target compound, was evaluated for its protective effects against cardiac remodeling in a rat model induced by isoproterenol. Emna et al. (2020) observed significant improvements in cardiac dysfunction markers and reduced thrombolytic process, suggesting potential applications in treating acute myocardial infarction.

Antiproliferative Activity Against Breast Cancer Cells

Research on O,N-acetals derived from similar complex structures demonstrated antiproliferative activity against breast cancer cells, highlighting the potential for therapeutic applications. Saniger et al. (2003) reported on compounds that caused cell cycle arrest in human MCF-7 breast cancer cells, offering insights into the mechanisms of action and therapeutic potential of such molecules.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown significant biological activities against various microbial strains such asStaphylococcus aureus , Bacillus subtilis , Escherichia coli , Pseudomonas aeruginosa , Rhizopus oryzae and Candida albicans .

Mode of Action

It’s suggested that the compound interacts with its targets, possibly throughelectron donating and electron withdrawing groups , leading to changes in the biological activities of the targets .

Biochemical Pathways

It’s known that similar compounds have shownantioxidant , antimicrobial , and anti-inflammatory activities , suggesting that they may affect related biochemical pathways.

Result of Action

The compound has shown significant biological activities in various assays. For instance, it has demonstrated antioxidant activity in DPPH and ABTS assays, antimicrobial activity against various microbial strains, and anti-inflammatory activity in egg albumin assays . These results suggest that the compound has a broad spectrum of action at the molecular and cellular levels.

Action Environment

It’s known that the potency of similar compounds can decrease significantly when certain modifications are made to their structure .

Propiedades

IUPAC Name |

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-3-5-16-10-17-21(12-20(16)29-14(2)24)28-13-18(23(17)25)15-6-7-19-22(11-15)27-9-4-8-26-19/h6-7,10-13H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYKRSNBZBBFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2435000.png)

![N-(4-chlorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2435001.png)

![4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2435002.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-bis[[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy]-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2435005.png)

![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)

![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)